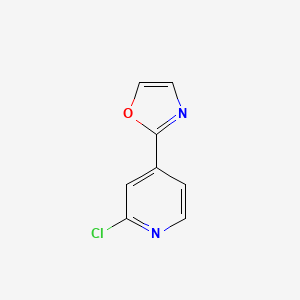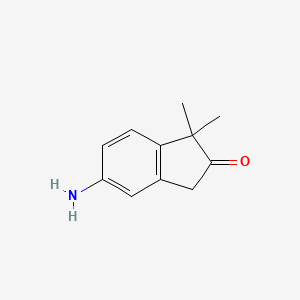
2-(Aminomethyl)-1-hydroxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-1-hydroxynaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-1-hydroxynaphthalene typically involves the reaction of 1-hydroxynaphthalene with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms the aminomethyl group on the naphthalene ring. The reaction conditions generally include an acidic catalyst and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(Aminomethyl)-1-hydroxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-hydroxynaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)thiophene
Comparison: 2-(Aminomethyl)-1-hydroxynaphthalene is unique due to its naphthalene ring structure, which provides a larger aromatic system compared to similar compounds like 2-(Aminomethyl)phenol or 2-(Aminomethyl)pyridine. This larger aromatic system can enhance π-π interactions and increase the compound’s stability and reactivity in certain chemical reactions.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(aminomethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H11NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7,12H2 |
InChI Key |
QUHJFAAQOMRQLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methylimidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B11912270.png)

![8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B11912280.png)

![2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11912296.png)





